molecular formula C17H20N4O2 B11193464 2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzamide

2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B11193464
M. Wt: 312.37 g/mol
InChI Key: RQSKGCFPVYVGRX-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N~1~-(2-morpholino-5-pyrimidinyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with dimethyl groups and a morpholino-pyrimidinyl moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N~1~-(2-morpholino-5-pyrimidinyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the acylation of 2,5-dimethylaniline with an appropriate acyl chloride to form the benzamide. The morpholino-pyrimidinyl moiety can be introduced through a series of nucleophilic substitution reactions, often involving the use of morpholine and pyrimidine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N~1~-(2-morpholino-5-pyrimidinyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogenated compounds and strong bases or acids are employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,5-Dimethyl-N~1~-(2-morpholino-5-pyrimidinyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways in diseases such as cancer and neurological disorders.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N~1~-(2-morpholino-5-pyrimidinyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The morpholino-pyrimidinyl moiety plays a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes and potentially providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-N~1~-(2-pyrimidinyl)benzamide: Lacks the morpholino group, resulting in different binding properties and biological activity.

    2,5-Dimethyl-N~1~-(2-morpholino-4-pyrimidinyl)benzamide: The position of the morpholino group on the pyrimidine ring is different, which can influence its reactivity and interactions with biological targets.

    2,5-Dimethyl-N~1~-(2-morpholino-5-pyridinyl)benzamide:

Uniqueness

2,5-Dimethyl-N~1~-(2-morpholino-5-pyrimidinyl)benzamide stands out due to the specific arrangement of its functional groups, which confer unique chemical and biological properties. The presence of both dimethyl groups and the morpholino-pyrimidinyl moiety enhances its versatility and potential for various applications in research and industry.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

2,5-dimethyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C17H20N4O2/c1-12-3-4-13(2)15(9-12)16(22)20-14-10-18-17(19-11-14)21-5-7-23-8-6-21/h3-4,9-11H,5-8H2,1-2H3,(H,20,22)

InChI Key

RQSKGCFPVYVGRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N3CCOCC3

Origin of Product

United States

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